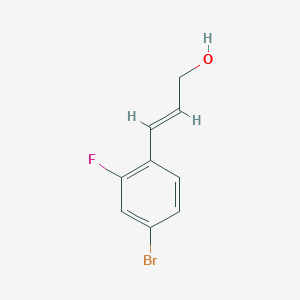
(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, along with a propenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with an appropriate reagent to introduce the propenol group. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The bromo and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-fluorobenzaldehyde or 4-bromo-2-fluorobenzophenone.
Reduction: Formation of (E)-3-(4-Bromo-2-fluorophenyl)propan-1-ol.
Substitution: Formation of compounds with different substituents on the phenyl ring, such as 4-cyano-2-fluorophenyl derivatives.
Applications De Recherche Scientifique
(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(4-Chloro-2-fluorophenyl)prop-2-EN-1-OL
- (E)-3-(4-Bromo-2-chlorophenyl)prop-2-EN-1-OL
- (E)-3-(4-Bromo-2-methylphenyl)prop-2-EN-1-OL
Uniqueness
(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL is unique due to the presence of both bromo and fluorine substituents, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H8BrFO |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+ |
Clé InChI |
OGQIYUAUACQJIE-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)F)/C=C/CO |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
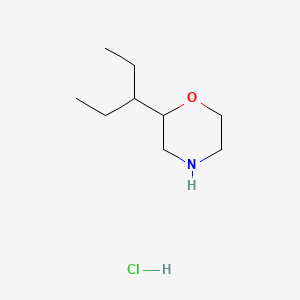
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

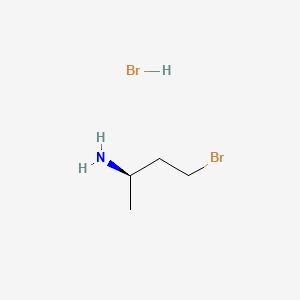

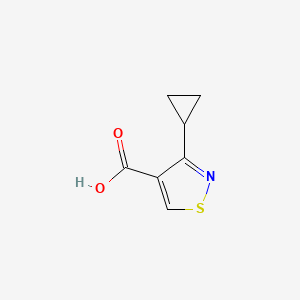
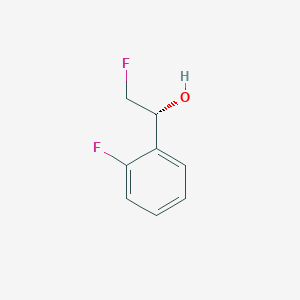

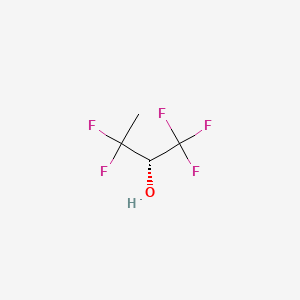

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
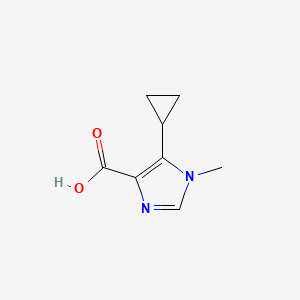
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
